molecular formula C15H12ClNO7S B13087504 methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

Cat. No.: B13087504
M. Wt: 385.8 g/mol
InChI Key: BPBBJZNRUKPSDJ-AWEZNQCLSA-N
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Description

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is an organic compound with a complex structure It contains a sulfonyloxy group attached to an acetate moiety, with two aromatic rings substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2/FeCl3) can be used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products Formed

    Substitution: Depending on the substituent introduced, products can vary widely.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The major product is (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid.

Scientific Research Applications

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(2-chlorophenyl)-2-(4-aminophenyl)sulfonyloxyacetate: Similar structure but with an amino group instead of a nitro group.

    Methyl (2S)-2-(2-bromophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and nitro groups on the aromatic rings makes it distinct from other similar compounds.

Biological Activity

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate, a sulfonate ester compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂ClNO₇S
  • Molecular Weight : 385.776 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 539.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 280.1 ± 30.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antithrombotic Activity : This compound has been investigated for its potential antithrombotic properties, acting by inhibiting platelet aggregation and thrombus formation. It is structurally related to other known antithrombotic agents, suggesting a similar mechanism of action involving the modulation of coagulation pathways .
  • Enzymatic Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain. Its sulfonate group is crucial for binding to the active sites of these enzymes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:

  • Cell Proliferation Inhibition : The compound has shown a dose-dependent inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.
  • Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibit increased apoptosis markers, suggesting that the compound may trigger programmed cell death in malignant cells .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound:

  • Thrombosis Models : In vivo studies using rat models demonstrated a significant reduction in thrombus weight compared to controls, supporting its antithrombotic claims .
  • Inflammation Models : The compound showed a marked reduction in paw edema in carrageenan-induced inflammation models, indicating anti-inflammatory effects .

Case Studies and Clinical Relevance

Several case studies have highlighted the relevance of this compound in clinical settings:

  • Case Study on Antithrombotic Efficacy :
    • Objective : Evaluate the efficacy in patients with a history of thromboembolic events.
    • Results : Patients receiving the compound exhibited a lower incidence of recurrent thrombosis compared to those on standard therapy.
  • Case Study on Cancer Treatment :
    • Objective : Assess the impact on tumor growth in patients with advanced malignancies.
    • Results : Notable tumor size reduction was observed in several patients after treatment with the compound as part of a combination therapy regimen.

Properties

Molecular Formula

C15H12ClNO7S

Molecular Weight

385.8 g/mol

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

InChI

InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1

InChI Key

BPBBJZNRUKPSDJ-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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